molecular formula C20H18N4O3 B2471912 5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide CAS No. 2034351-39-6

5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Cat. No.: B2471912
CAS No.: 2034351-39-6
M. Wt: 362.389
InChI Key: WWIOQJIYYXOLNR-UHFFFAOYSA-N
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Description

"5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" is a synthetic organic compound known for its intricate molecular structure, combining elements of pyrazole, furan, and pyridine rings. This compound has attracted attention in various fields, including medicinal chemistry and materials science, due to its potential pharmacological properties and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" generally involves multi-step processes, often starting with the construction of the core pyrazole ring, followed by the introduction of the furan and pyridine moieties. Typical reaction conditions may include:

  • Condensation reactions: : For the formation of the pyrazole ring, using reagents like hydrazine and 1,3-diketones.

  • Cyclization reactions: : To form the furan and pyridine rings, employing reagents such as phosphorous oxychloride and base catalysts.

Industrial Production Methods

On an industrial scale, production would focus on optimizing yield and purity through scalable reaction conditions. Continuous flow chemistry techniques and the use of high-efficiency catalysts can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction reactions might be employed to alter its electronic properties.

  • Substitution: : Both electrophilic and nucleophilic substitution reactions are possible on different positions of the molecule.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Substituting agents: : Halides, amines, and alcohols under suitable acidic or basic conditions.

Major Products Formed

  • Oxidized derivatives with potential enhanced biological activities.

  • Reduced compounds with different physical properties.

  • Substituted products offering diverse functional group attachments.

Scientific Research Applications

Chemistry

  • Catalysts: : Utilized as ligands in catalyst design for organic transformations.

  • Synthetic intermediates: : Serves as a building block for more complex molecules.

Biology and Medicine

  • Pharmacology: : Potential as a lead compound for drug development due to its unique structural features.

  • Biological assays: : Used in assays to investigate enzyme interactions and inhibition.

Industry

  • Material science: : Incorporated into polymeric materials for enhanced mechanical and thermal properties.

Mechanism of Action

Molecular Targets and Pathways

This compound's biological activity is often mediated through its interaction with specific enzymes or receptors, such as kinases or G-protein coupled receptors. The mechanism involves binding to the active site, altering the function or signal transduction pathways, which can result in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridin-5-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

  • 5-methyl-N-(2-(5-oxofuran-3-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide

Highlighting Uniqueness

While similar compounds share core structures, "5-methyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1-phenyl-1H-pyrazole-4-carboxamide" distinguishes itself through its specific combination of fused rings and substitution pattern, offering unique chemical properties and potential biological activities not found in its analogs.

This compound's multifaceted chemistry makes it a subject of interest across diverse scientific disciplines, promising new avenues for research and application.

Properties

IUPAC Name

5-methyl-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-1-phenylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c1-14-17(13-22-24(14)16-5-3-2-4-6-16)19(25)21-9-11-23-10-7-15-8-12-27-18(15)20(23)26/h2-8,10,12-13H,9,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIOQJIYYXOLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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